molecular formula C25H19F3N6O2 B1666248 6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide CAS No. 956907-23-6

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide

Cat. No. B1666248
M. Wt: 492.5 g/mol
InChI Key: ZRJDPTREGVHMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-9819 is an inhibitor of human neutrophil elastase for potential treatment of chronic obstructive pulmonary disease (COPD).

Scientific Research Applications

Antimicrobial Activity

One significant application of this compound is in the realm of antimicrobial activity. Research has shown that related compounds have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). This suggests potential for the use of these compounds in developing new antimicrobial agents.

Oxidative Rearrangement in Blood Plasma

Another study focused on the oxidative rearrangement of a similar compound, specifically a human neutrophil elastase inhibitor, in blood plasma samples. This research provides insights into the biotransformation processes that such compounds can undergo in biological systems (Gu et al., 2015).

Enzymatic Activity Enhancement

Compounds structurally similar to the one have also been found to enhance the reactivity of specific enzymes. For example, compounds prepared in one study revealed a potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008). Such findings are crucial in developing new enzymatic therapies or enhancing existing ones.

Pharmaceutical Applications

Moreover, the synthesis of novel heterocyclic compounds structurally related to the compound has been explored, with the anticipation of investigating their pharmacological activities in future studies (Kamal El‐Dean et al., 2018). This underlines the potential of these compounds in pharmaceutical research.

Antioxidant Properties

Some derivatives of structurally related compounds have been evaluated for their antioxidant properties, offering another avenue for pharmaceutical and therapeutic applications (Dey et al., 2022).

properties

CAS RN

956907-23-6

Product Name

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide

Molecular Formula

C25H19F3N6O2

Molecular Weight

492.5 g/mol

IUPAC Name

6-[2-(4-cyanophenyl)pyrazol-3-yl]-N-ethyl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C25H19F3N6O2/c1-3-30-23(35)22-24(36)33(19-6-4-5-17(13-19)25(26,27)28)15(2)21(32-22)20-11-12-31-34(20)18-9-7-16(14-29)8-10-18/h4-13H,3H2,1-2H3,(H,30,35)

InChI Key

ZRJDPTREGVHMGQ-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N

Canonical SMILES

CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-9819

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide

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